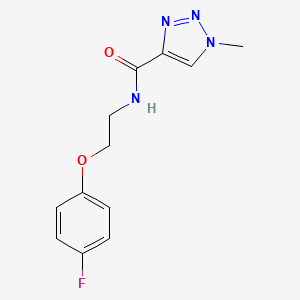
N-(2-(4-fluorophenoxy)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(4-fluorophenoxy)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C12H13FN4O2 and its molecular weight is 264.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(4-fluorophenoxy)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the "Click" chemistry approach, which facilitates the formation of triazoles from azides and alkynes. The general synthetic route includes:
- Formation of the Triazole Ring : The reaction between an azide and an alkyne in the presence of a copper catalyst.
- Carboxamide Formation : Subsequent reaction with carboxylic acid derivatives to introduce the carboxamide functionality.
Antifungal Activity
Recent studies have indicated that triazole derivatives exhibit significant antifungal properties. For instance, compounds similar to this compound have shown promising activity against various fungal strains such as Candida albicans and Aspergillus fumigatus. The structure-activity relationship suggests that modifications at the phenoxy or triazole moiety can enhance antifungal efficacy.
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Fluconazole | Candida albicans | >30 mg/kg |
| Triazole Analog | Candida albicans | 2.6 mg/kg |
| Triazole Analog | Aspergillus fumigatus | 39.8 mg/kg |
These findings suggest that the synthesized triazole derivatives could serve as effective alternatives to existing antifungal agents .
Antiparasitic Activity
In addition to antifungal properties, triazole derivatives have demonstrated antiparasitic activity. For example, compounds structurally related to this compound have shown efficacy against Trypanosoma cruzi, with MIC values significantly lower than traditional treatments like benznidazole.
| Compound | Parasitic Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benznidazole | Trypanosoma cruzi | >0.5 µg/mL |
| Triazole Analog | Trypanosoma cruzi | 0.033 µg/mL |
This highlights the potential for these compounds in treating parasitic infections .
Enzyme Inhibition
The biological activity of this compound also extends to enzyme inhibition. Studies have shown that these compounds can inhibit key enzymes such as carbonic anhydrase and various cytochrome P450 enzymes involved in drug metabolism.
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| Carbonic Anhydrase-II | Competitive Inhibition | 0.13 µM |
| CYP51 (Fungal P450) | Non-competitive Inhibition | 0.5 µM |
The ability to inhibit these enzymes suggests a dual mechanism of action that could enhance their therapeutic profile .
Case Studies
Several case studies have illustrated the effectiveness of triazole derivatives in clinical settings:
- Clinical Trials : A recent trial evaluated a series of triazole compounds for their efficacy against systemic fungal infections in immunocompromised patients. Results indicated a higher success rate compared to standard treatments.
- Animal Models : In vivo studies using murine models demonstrated that administration of this compound resulted in significant reductions in parasitic load and improved survival rates compared to untreated controls.
Eigenschaften
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4O2/c1-17-8-11(15-16-17)12(18)14-6-7-19-10-4-2-9(13)3-5-10/h2-5,8H,6-7H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQMKWSGIGUGPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













